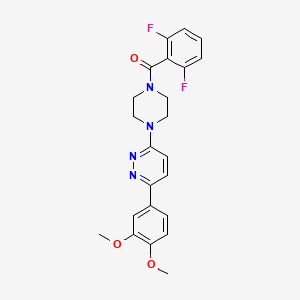

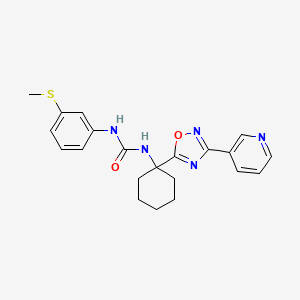

![molecular formula C8H7ClN2 B2398162 5-Chloro-7-methylimidazo[1,2-a]pyridine CAS No. 442127-23-3](/img/structure/B2398162.png)

5-Chloro-7-methylimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-7-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2/c1-6-4-7(9)11-3-2-10-8(11)5-6/h2-5H,1H3 .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Chemistry

5-Chloro-7-methylimidazo[1,2-a]pyridine serves as an important intermediate in the synthesis of various heterocyclic compounds, which are significant both in medicinal chemistry and materials science. For instance, the compound is involved in the synthesis of pyrido[1,2-a]benzimidazoles, which have applications ranging from solubility enhancement and DNA intercalation in medicinal chemistry to fluorescence in materials chemistry. Notably, these benzimidazoles, such as the antibiotic drug Rifaximin, demonstrate the compound's relevance in the synthesis of pharmaceutically active molecules. Moreover, the development of efficient synthetic routes for such derivatives highlights its utility in generating compounds with potential biological and photophysical properties (Masters et al., 2011).

Catalysis and Organic Synthesis

The compound has also shown utility in catalytic processes and the development of novel organic synthesis methodologies. For example, its derivatives have been synthesized using water-mediated hydroamination and silver-catalyzed aminooxygenation techniques, demonstrating its versatility in organic synthesis. Such methods not only facilitate the creation of imidazo[1,2-a]pyridines but also open avenues for generating diverse structures without the need for deliberate catalyst addition, thus contributing to the advancement of sustainable chemistry practices (Mohan et al., 2013).

Antimicrobial and Anticancer Activity

Moreover, derivatives of this compound have been explored for their antimicrobial and anticancer properties. The synthesis of various heterocyclic systems linked to this moiety has led to the discovery of compounds with significant biological activities. This underscores the compound's potential as a scaffold for developing new therapeutic agents. The ability to construct novel heterocyclic systems from it and evaluate their biological activities demonstrates its critical role in the discovery and development of new drugs (Ibrahim et al., 2022).

Development of New Heterocyclic Systems

The synthesis of new heterocyclic systems, such as imidazo[4,5-b]pyridines, from this compound derivatives illustrates the compound's utility in expanding the chemical space of biologically relevant molecules. These efforts have resulted in the creation of molecules like 7-substituted amino-6-amino-2,3-dihydro-5-methylimidazo[1,2-a]pyrimidines, showcasing the compound's application in generating structurally diverse and potentially pharmacologically active compounds (Bakavoli et al., 2001).

Safety and Hazards

The safety information for 5-Chloro-7-methylimidazo[1,2-a]pyridine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, or hot surfaces .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry. A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB, indicating potential future directions for the development of new TB drugs .

Wirkmechanismus

Target of Action

5-Chloro-7-methylimidazo[1,2-a]pyridine is an analogue of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized as important agents against tuberculosis (TB), exhibiting significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues interact with their targets in a way that results in a significant reduction of bacterial load .

Biochemical Pathways

Given its significant activity against mdr-tb and xdr-tb, it is likely that it interferes with key biochemical pathways in these bacteria .

Pharmacokinetics

Other imidazo[1,2-a]pyridine analogues have shown pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the action of this compound is a significant reduction in bacterial load. In an acute TB mouse model, treatment with an imidazo[1,2-a]pyridine analogue resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment .

Biochemische Analyse

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Molecular Mechanism

Imidazo[1,2-a]pyridines have been shown to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Eigenschaften

IUPAC Name |

5-chloro-7-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-4-7(9)11-3-2-10-8(11)5-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWNHFNOCJBFAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN2C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

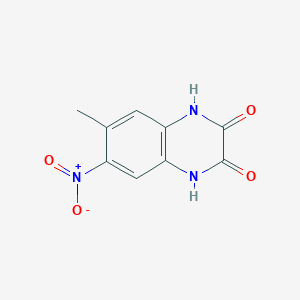

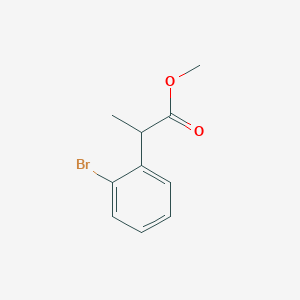

![2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2398079.png)

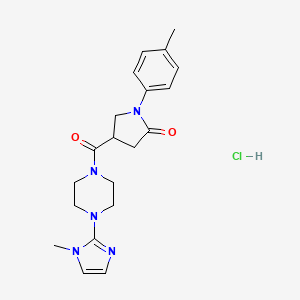

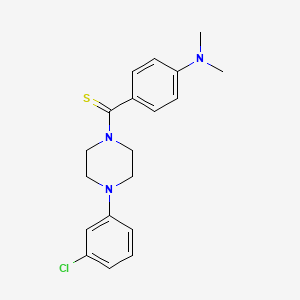

![4-(4-{[4-(2-Fluorophenyl)piperazino]carbonyl}phenyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2398086.png)

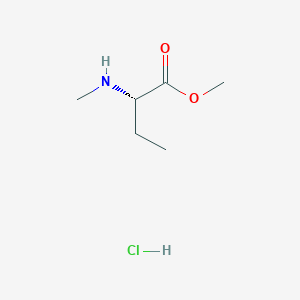

![2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile](/img/structure/B2398087.png)

![4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2398089.png)

![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2398096.png)

![2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2398097.png)

![4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2398098.png)